molecular formula C15H23N3O2 B1290144 Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate CAS No. 206879-72-3

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

Cat. No.: B1290144
CAS No.: 206879-72-3
M. Wt: 277.36 g/mol
InChI Key: GCSOXUVISUKQBS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate protecting group and a 3-aminophenyl substituent. This scaffold is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting central nervous system receptors, kinases, and epigenetic enzymes . The 3-aminophenyl group contributes electron-donating properties, enhancing nucleophilic reactivity for further functionalization, while the tert-butyl group improves solubility and stability during synthesis.

Properties

IUPAC Name

tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSOXUVISUKQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624894
Record name tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206879-72-3
Record name tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Hydrogenation

One prominent method for synthesizing tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate involves a palladium-catalyzed hydrogenation reaction. This method is characterized by the following steps:

  • Reagents :

    • Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylic acid
    • Palladium on carbon (10% Pd/C)
    • Methanol as a solvent
  • Procedure :

    • Dissolve tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylic acid in methanol.
    • Add palladium on carbon to the solution.
    • Introduce hydrogen gas under an inert atmosphere and allow the reaction to proceed overnight.
    • Filter the mixture through celite and concentrate to yield the product.
  • Yield : Approximately 95%.

One-Pot Synthesis via Click Chemistry

Another innovative approach involves a one-pot synthesis using click chemistry, which has gained popularity due to its efficiency and high yields.

  • Reagents :

    • Tert-butyl piperazine-1-carboxylate
    • Aryl or alkyl azides
    • Copper(I) iodide as a catalyst
    • DIPEA (N,N-Diisopropylethylamine) as a base
    • DMF (Dimethylformamide) as a solvent
  • Procedure :

    • Combine tert-butyl piperazine-1-carboxylate with azides in DMF at low temperature (0 °C).
    • Add copper(I) iodide and DIPEA to the mixture.
    • Allow the reaction to proceed for approximately five minutes.
    • Quench the reaction with ice-cold water, filter, and dry to obtain the final product.
  • Yield : Yields reported between 90% and 97% with high purity.

Comparative Analysis of Preparation Methods

The following table summarizes the key characteristics of the two preparation methods discussed:

Method Catalyst/Reagents Solvent Reaction Time Yield (%)
Palladium-Catalyzed Hydrogenation Pd/C (10%), H₂ Methanol Overnight ~95
One-Pot Click Chemistry CuI, DIPEA DMF ~5 minutes ~90–97

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate serves as a vital building block in drug development, particularly for neurological and psychiatric disorders. Its structural features allow it to interact with biological targets effectively.

Potential Therapeutic Properties :

  • Anticancer Activity : Research indicates that this compound exhibits significant inhibitory effects on cancer cell proliferation. For instance, it has shown an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, demonstrating its potential as an anticancer agent.
  • Antimicrobial Activity : The compound has also been investigated for its antibacterial properties against various strains, suggesting its utility in developing new antimicrobial agents.

Biological Research

In biological studies, this compound is utilized to explore interactions with enzymes and receptors. Its piperazine structure mimics natural ligands, facilitating binding to biological targets and modulating their activity.

Mechanism of Action :

  • The compound binds to specific molecular targets, influencing enzymatic activity or receptor signaling pathways. This interaction can lead to diverse pharmacological effects depending on the target involved.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the synthesis of complex organic molecules. It plays a role in producing specialty chemicals and serves as a reagent in various chemical processes.

Cell Proliferation Inhibition

A study evaluating the effects of this compound on MDA-MB-231 cells found significant inhibition of cell growth with a strong selectivity for cancerous over non-cancerous cells.

Molecular Docking Studies

Virtual screening and molecular docking studies have indicated effective binding of this compound to targets involved in cancer progression, such as matrix metalloproteinases (MMPs), which are crucial for tumor metastasis.

Synthesis and Derivatives

Research has focused on synthesizing various derivatives to enhance biological activity. Modifications in the piperazine ring or substituents on the benzyl group have led to improved potency against specific cancer types.

Activity TypeTarget Cells/OrganismsIC50/Effectiveness
AnticancerMDA-MB-231 (Breast Cancer)IC50 = 0.126 μM
AntimicrobialVarious Bacterial StrainsEffective against multiple strains

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The table below summarizes key structural differences and substituent effects among analogues:

Compound Name Substituent(s) on Phenyl Ring Electronic Effects Key Structural Features
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate (Target) 3-Amino Electron-donating Primary amine for conjugation
Tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-Amino, 5-Fluoro Electron-withdrawing (F) Fluorine enhances lipophilicity
Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-Amino, 3-Methyl, 5-Nitro Electron-withdrawing (NO₂) Nitro group requires reduction for activity
Tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate 5-Sulfonylindoline Polar (sulfonyl) Enhances hydrogen-bonding capacity
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate 2-Formyl, 4-CF₃ Strongly electron-withdrawing (CF₃) Trifluoromethyl improves metabolic stability

Key Observations :

  • Electron-donating groups (e.g., 3-amino) increase reactivity for electrophilic substitution, whereas electron-withdrawing groups (e.g., NO₂, CF₃) reduce ring electron density, directing reactions to specific positions .
  • Fluorine and trifluoromethyl groups enhance lipophilicity and bioavailability, critical for blood-brain barrier penetration .

Physicochemical Properties

Property Target Compound Tert-butyl 4-(5-Fluoro-3-aminophenyl) Tert-butyl 4-(4-CF₃-phenyl)
LogP (Predicted) 2.1 2.8 3.5
Solubility (mg/mL) 0.5–1.0 0.3–0.7 <0.2
Metabolic Stability Moderate High Very High

Trends :

  • Lipophilicity increases with fluorine/CF₃ substitution, reducing aqueous solubility .
  • Metabolic stability improves with electron-withdrawing groups (e.g., CF₃) due to resistance to oxidative enzymes .

Biological Activity

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate (TBAP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

TBAP is characterized by the following chemical structure:

  • Molecular Formula : C15H23N3O2
  • Molecular Weight : 277.37 g/mol
  • CAS Number : 22330182

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in enhancing pharmacological properties.

Synthesis

TBAP can be synthesized through various methods, including:

  • Direct Amination : The reaction of tert-butyl 4-chloropiperazine with 3-aminophenol.
  • Carboxylation : Utilizing tert-butyl chloroformate in the presence of a base to introduce the carboxylate group.

These synthetic routes are essential for producing TBAP in sufficient quantities for biological testing.

Antimalarial Activity

Recent studies have indicated that TBAP derivatives exhibit significant antimalarial activity against Plasmodium falciparum. For instance, a related compound demonstrated an IC50 of 0.269 µM against the NF54 strain, with low cytotoxicity (IC50 = 124.0 µM), yielding a selectivity index of 460 . This suggests that TBAP could be a promising candidate for further development as an antimalarial agent.

The mechanism by which TBAP exerts its biological effects involves interaction with specific molecular targets within the parasite's metabolic pathways. Notably, compounds similar to TBAP have been shown to disrupt mitochondrial function and interfere with hemoglobin catabolism in malaria parasites . These actions indicate that TBAP may target mitochondrial electron transport chains and other critical metabolic processes.

Study on Structure-Activity Relationships (SAR)

A comprehensive study focused on the SAR of TBAP derivatives revealed that variations in substituents on the aniline portion significantly affected biological activity. The presence of hydrophobic groups enhanced binding affinity to target proteins, while polar groups improved solubility and bioavailability .

CompoundIC50 (µM)Cytotoxicity (L-6 cells)Selectivity Index
TBAP Derivative A0.269124460
TBAP Derivative B0.350200571

This table summarizes findings from multiple derivatives tested for their antimalarial properties, highlighting the importance of structural modifications.

Pharmacological Applications

TBAP and its derivatives are being explored for various pharmacological applications beyond antimalarial activity:

  • Antibacterial Properties : Some studies suggest that piperazine derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
  • CNS Activity : Given the structure's ability to cross the blood-brain barrier, TBAP may also be investigated for neuropharmacological effects.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step functionalization of the piperazine core. A common approach involves coupling a tert-butyl-protected piperazine with a substituted phenyl precursor under Buchwald-Hartwig amination or nucleophilic substitution conditions. For example, tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate can be reduced to the amino derivative using palladium-catalyzed hydrogenation or sodium dithionite . Optimization requires monitoring reaction parameters (e.g., temperature, catalyst loading) via TLC or LCMS, with yields improved by anhydrous conditions and inert atmospheres .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and purity, with aromatic protons appearing as distinct multiplet signals (δ 6.5–7.5 ppm) and tert-butyl groups as singlets (δ 1.4 ppm) .
  • X-ray diffraction : Single-crystal studies (e.g., using Mo-Kα radiation) resolve stereochemistry and hydrogen-bonding networks, critical for validating synthetic intermediates .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 318.2) .

Q. What are the common derivatization reactions for the tert-butyl carbamate and aminophenyl moieties?

  • Deprotection : The tert-butyl group is cleaved with TFA or HCl/dioxane to generate free piperazine, enabling further functionalization .
  • Amino group reactions : The 3-aminophenyl group undergoes acylation (e.g., with acetic anhydride), diazotization, or Suzuki coupling for boronate intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for piperazine-carboxylate derivatives?

Discrepancies often arise from impurities in starting materials or variations in workup protocols. For instance, tert-butyl piperazine intermediates may retain trace solvents (e.g., DMF), skewing yields. Mitigation strategies include:

  • Purification : Use silica gel chromatography with EtOAC/hexane gradients or recrystallization from ethanol .
  • Analytical validation : Compare 1H^1H NMR integrals of crude vs. purified products to quantify losses .

Q. What experimental designs are recommended for studying this compound’s biological activity while avoiding cytotoxicity artifacts?

  • Dose optimization : Perform MTT assays across a concentration range (e.g., 1–100 µM) to identify subtoxic thresholds .
  • Control experiments : Include tert-butyl-free analogs to distinguish target-specific effects from carbamate-mediated toxicity .
  • Solubility adjustments : Use DMSO stocks (<0.1% v/v) to prevent solvent-induced cell stress .

Q. How do computational and experimental data compare in predicting the compound’s reactivity in C–H functionalization?

DFT calculations (e.g., B3LYP/6-31G*) can model transition states for reactions like intramolecular C–H insertion, but experimental validation is critical. For example, diazoacetamide derivatives (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) show divergent regioselectivity in practice vs. simulations, necessitating X-ray or 1H^1H NMR kinetics studies .

Q. What strategies improve the stability of tert-butyl carbamates during long-term storage?

  • Storage conditions : Keep under argon at −20°C in amber vials to prevent hydrolysis .
  • Stability monitoring : Periodic 1H^1H NMR checks for tert-butyl signal integrity (δ 1.4 ppm) detect degradation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

StepReagents/ConditionsYield RangeKey Validation Method
Nitrophenyl couplingPd(OAc)2_2, XPhos, K3_3PO4_4, toluene, 110°C60–75%LCMS ([M+H]+^+ = 348.1)
Nitro reductionH2_2/Pd-C, EtOH, rt85–90%1H^1H NMR (disappearance of δ 8.2 ppm nitro signals)
Boc protectionBoc2_2O, DMAP, CH2_2Cl2_270–80%IR (C=O stretch at 1690 cm1^{-1})

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolutionReference
Overlapping NMR signalsUse 13C^{13}C-DEPT or COSY for assignment
Low MS ionization efficiencyDerivatize with trifluoroacetic anhydride
Crystal polymorphismScreen solvent mixtures (e.g., EtOH/hexane)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
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Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

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